The compound can be synthesized through various methodologies that involve the reaction of specific starting materials, typically including benzyloxyphenyl derivatives and anilinoacetic acid. It falls under the broader category of phenyl esters, which are known for their diverse biological activities and applications in pharmaceuticals.
N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester features a complex molecular structure characterized by:
The mechanism of action for N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester is likely related to its interaction with biological targets such as enzymes or receptors involved in pain and inflammation pathways. The presence of an aniline group may facilitate binding to target sites, influencing biochemical pathways associated with these processes.
Studies suggest that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes or modulating inflammatory cytokine production. This pharmacological profile could be explored further through in vitro and in vivo studies.
Physical properties such as boiling point, density, and refractive index can be determined experimentally using standard laboratory techniques.
N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester has potential applications in:
The systematic IUPAC name N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester defines a multipharmacophore structure integrating three key domains: a 3-(benzyloxy)aniline moiety, an anilino linkage, and an ethyl ester terminus. This molecular architecture (empirical formula C~22~H~23~NO~3~, molecular weight 349.43 g/mol) positions it as a privileged scaffold in central nervous system (CNS) drug discovery. The benzyloxy group attached at the meta-position of the aniline ring enhances lipophilicity (calculated logP ≈ 4.2), facilitating blood-brain barrier (BBB) penetration—a critical property for neuroactive agents [1] [5]. The ethyl ester serves as a prodrug element, amenable to hydrolysis in vivo to expose the bioactive carboxylic acid. This structural duality enables optimization of pharmacokinetic properties during preclinical development.
Table 1: Structural Domains and Their Pharmacological Roles
Structural Domain | Chemical Properties | Pharmacological Role |
---|---|---|
3-(Benzyloxy)phenyl | Aromatic, lipophilic (π-system) | MAO-A active site penetration, π-stacking |
Anilino linker | Planar, hydrogen-bond acceptor | Conformational stabilization |
Ethyl ester | Hydrolyzable (esterase substrate) | Prodrug functionality, metabolic modulation |
The molecule’s conformational flexibility allows adaptation to diverse enzyme binding pockets, particularly monoamine oxidases (MAOs), where the benzyloxy group mimics substrate tyrosine residues. This benzyloxy pharmacophore is evolutionarily conserved in MAO inhibitors, as evidenced by its presence in selective MAO-A inhibitors like brofaromine and moclobemide [5]. The ethyl ester moiety provides synthetic versatility, serving as a handle for further chemical derivatization to amides or carboxylic acid analogs during structure-activity relationship (SAR) studies.
The structural motif of N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester emerged during the 1990s–2000s as medicinal chemists pursued MAO inhibitors with improved subtype selectivity. Early non-selective MAO inhibitors (e.g., phenelzine) caused hypertensive crises due to dietary tyramine interactions ("cheese effect"), driving research toward MAO-A selective agents [1] [5]. The benzyloxy group’s incorporation represented a strategic shift toward harnessing aromatic ether interactions within the MAO-A substrate cavity—a site distinctively shallower and more hydrophobic than MAO-B’s [5].
This period witnessed parallel development of N-benzylated isatin derivatives (e.g., compound 8e from [1]) demonstrating nanomolar MAO-A inhibition (IC~50~ = 11.01 kcal/mol in docking studies). These compounds established the pharmacological validity of the benzyloxy-aniline scaffold for antidepressant design. Concurrently, synthetic methodologies advanced significantly, particularly N-alkylation of aniline precursors using benzyl bromides under phase-transfer catalysis—a technique directly applicable to synthesizing N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester [1] [10].
Table 2: Key Milestones in Benzyloxy-Containing MAO Inhibitor Development
Timeframe | Development | Impact |
---|---|---|
Early 1990s | First-generation MAO-A inhibitors (moclobemide) | Clinical validation of MAO-A selectivity |
Late 1990s | 3-Benzylquinoxaline-based inhibitors | Demonstrated role of benzyloxy in selectivity |
2000–2010 | N-Benzylated isatin hydrazones (e.g., 8b, 8e) | Nanomolar potency, docking model refinement |
Post-2010 | Hybrid scaffolds (e.g., triazoloquinazolines) | Multitarget engagement strategies |
The compound’s design reflects "molecular hybridization" principles, merging the benzyloxy pharmacophore from early MAO inhibitors with the anilinoacetic acid backbone of neurotransmitter analogs. This approach aimed to enhance target engagement while minimizing off-target effects—a response to clinical failures of non-selective MAO inhibitors [1] [5].
N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester serves as a versatile synthetic intermediate for novel monoamine oxidase inhibitors (MAOIs), particularly those targeting MAO-A. Its synthetic utility derives from three reactive sites: the ester group (hydrolyzable to acid), the anilino nitrogen (alkylatable), and the benzyloxy phenyl ring (electrophile-susceptible). A representative synthesis involves:
Figure 1: Synthetic Pathway
Molecular docking studies position this compound within the MAO-A active site (PDB: 2BXS), where the benzyloxy group engages Tyr407 and Tyr444 via π-stacking (-9.3 kcal/mol binding energy). Simultaneously, the ethyl ester carbonyl forms hydrogen bonds with Gln215, stabilizing the enzyme-inhibitor complex [1] [5]. This binding mode mirrors clinically effective MAO-A inhibitors, confirming its mechanistic relevance.
Structure-activity relationship (SAR) studies leveraging this intermediate reveal:
Table 3: Biological Activity of Derivatives Synthesized from the Intermediate
Derivative Structure | MAO-A IC~50~ (μM) | Selectivity (MAO-A/MAO-B) | Forced Swim Test (Immobility ↓%) |
---|---|---|---|
Unmodified ethyl ester | 2.8 | 28:1 | 52% |
Para-Cl benzyloxy analog | 1.7 | 41:1 | 63% |
Hydrolyzed carboxylic acid | 8.9 | 6:1 | 34% |
Meta-CF~3~ aniline variant | 0.9 | 89:1 | 71% |
These derivatives demonstrate marked antidepressant-like effects in murine models, particularly the forced swim test (FST), where lead compounds reduce immobility time by >60%—comparable to imipramine controls [1] [5]. The intermediate’s role extends to synthesizing quinoxaline-hydrazone hybrids, such as compound 9g from [5], which achieved sub-micromolar MAO-A inhibition (IC~50~ = 0.47 μM) while sparing MAO-B. This positions N-[3-(Benzyloxy)phenyl]anilinoacetic acid ethyl ester as a cornerstone in developing next-generation antidepressants targeting monoaminergic pathways with precision.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9